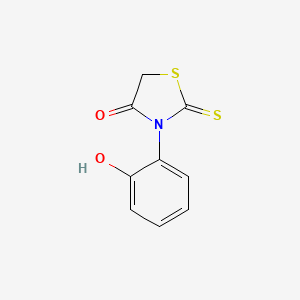

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 2-hydroxyphenyl and 2-thioxo groups further enhances its chemical reactivity and potential for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- typically involves the cyclization of Schiff bases with thioglycolic acid. The Schiff bases are prepared by the condensation of aromatic aldehydes with primary amines. The cyclization reaction is usually carried out in the presence of a catalyst such as anhydrous zinc chloride in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

化学反应分析

Types of Reactions

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Nitro and halogenated derivatives.

科学研究应用

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-thiazolidinone derivatives. For instance, a series of thioxothiazolidin-4-one derivatives demonstrated significant reductions in tumor volume and increased survival rates in mouse models bearing Ehrlich Ascites Tumor (EAT) . These compounds also exhibited strong antiangiogenic effects, inhibiting endothelial cell proliferation induced by tumors.

Table 1: Summary of Anticancer Activities of 4-Thiazolidinone Derivatives

Antimicrobial Properties

The antimicrobial efficacy of 4-thiazolidinone derivatives has been extensively studied. Research indicates that these compounds possess significant activity against various microorganisms, including bacteria and fungi. For example, certain derivatives showed notable zones of inhibition against Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Selected 4-Thiazolidinone Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound 35 | E. coli | 20 | |

| Compound 36 | S. aureus | 22 | |

| Compound 37 | P. vulgaris | 15 |

Anti-inflammatory Applications

The anti-inflammatory properties of 4-thiazolidinones have been validated through various experimental models. A study demonstrated that specific derivatives exhibited significant anti-inflammatory activity when tested using the carrageenan-induced paw edema model in rats . These findings suggest their potential as therapeutic agents for inflammatory diseases.

Table 3: Anti-inflammatory Activity of 4-Thiazolidinone Derivatives

| Compound | Model System | Activity Level | Reference |

|---|---|---|---|

| Biphenyl-4-carboxylic acid derivative | Carrageenan test in rats | Significant activity at 10 mg/kg dose |

Antidiabetic Effects

The antidiabetic properties of thiazolidinone derivatives are primarily attributed to their role as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists. These compounds have been explored as potential treatments for type 2 diabetes mellitus due to their ability to enhance insulin sensitivity and regulate glucose metabolism .

Table 4: Antidiabetic Activity of Thiazolidinone Derivatives

Conclusion and Future Directions

The compound 4-thiazolidinone, particularly its derivatives, presents a promising scaffold for drug development across multiple therapeutic areas including oncology, infectious diseases, and metabolic disorders. Ongoing research should focus on optimizing these compounds' structures to enhance their biological activities and minimize side effects.

Future studies may also investigate the molecular mechanisms underlying the observed activities, paving the way for novel therapeutic strategies utilizing thiazolidinone-based compounds.

作用机制

The mechanism of action of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- involves multiple pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway.

Reactive Oxygen Species (ROS) Production: It increases the production of ROS, leading to oxidative stress and cell death.

相似化合物的比较

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- can be compared with other thiazolidinone derivatives:

Les-3166: Known for its ROS-independent pathway in inducing apoptosis.

Les-5935: Promotes ROS production and apoptosis.

Conclusion

4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a versatile compound with significant potential in medicinal chemistry. Its diverse chemical reactivity and biological activities make it a valuable subject for further research and development.

属性

IUPAC Name |

3-(2-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-7-4-2-1-3-6(7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZQBXSBVQPQNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362865 |

Source

|

| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-38-6 |

Source

|

| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。